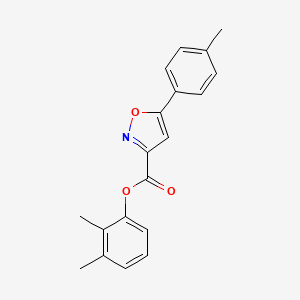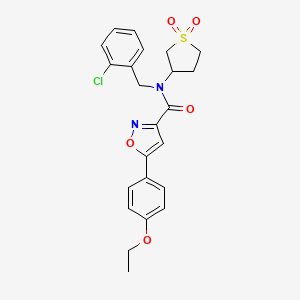![molecular formula C26H28N2O3S2 B14984803 1-[(4-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984803.png)
1-[(4-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a phenylsulfanyl group, and a methylphenylmethanesulfonyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds One common approach is to start with the piperidine ring, which is then functionalized with the carboxamide group
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Sulfonamides or thioethers.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfanyl and sulfonyl groups can enhance binding affinity and specificity, while the piperidine ring provides structural stability.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
- 1-[(4-Methoxyphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
Uniqueness: 1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Eigenschaften
Molekularformel |
C26H28N2O3S2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methylsulfonyl]-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3S2/c1-20-11-13-21(14-12-20)19-33(30,31)28-17-15-22(16-18-28)26(29)27-24-9-5-6-10-25(24)32-23-7-3-2-4-8-23/h2-14,22H,15-19H2,1H3,(H,27,29) |
InChI-Schlüssel |
LZVYDDQWGZOOKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14984724.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one](/img/structure/B14984732.png)


![[5-(3,4-Dimethylphenyl)-1,2-oxazol-3-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14984763.png)
![2-(4-ethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14984771.png)
![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-ethyl-1H-benzimidazole](/img/structure/B14984778.png)
![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B14984790.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B14984798.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B14984822.png)
![N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B14984823.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14984831.png)
![Methyl 4-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984838.png)
